molecular formula C19H14ClF2N3O2S B2584611 2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide CAS No. 899758-99-7

2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2584611
CAS No.: 899758-99-7
M. Wt: 421.85
InChI Key: BZUMZFJFYTXOGQ-UHFFFAOYSA-N
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Description

This compound features a pyrazine core substituted with a 3-chloro-4-methylphenyl group at position 4, a thioether linkage at position 2, and an acetamide group attached to a 2,4-difluorophenyl moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its synthesis likely follows methods analogous to related thioacetamide derivatives, such as refluxing with sodium acetate in ethanol, as seen in similar compounds (e.g., 85% yield in ).

Properties

IUPAC Name

2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF2N3O2S/c1-11-2-4-13(9-14(11)20)25-7-6-23-18(19(25)27)28-10-17(26)24-16-5-3-12(21)8-15(16)22/h2-9H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUMZFJFYTXOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Variations

The table below compares the target compound with analogs based on core heterocycles, substituents, and physicochemical properties:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield
Target Compound Pyrazine 3-Chloro-4-methylphenyl; 2,4-difluorophenyl ~422.5* Not reported Not reported
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () Pyridine 4-Chlorophenyl; distyryl groups Not reported Not reported 85%
N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide () Quinazolinone-Thiazolidinone Phenyl; thiazolidinone Not reported Not reported Not reported
Example 83 () Chromen-Pyrazolo[3,4-d]pyrimidine 3-Fluoro-4-isopropoxyphenyl; dimethylamino 571.2 302–304 19%
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide () 1,2,4-Triazole 4-Chlorophenyl; 3,4-difluorophenyl Not reported Not reported Not reported
N-(2-Chloro-4-fluorophenyl)-2-((3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)thio)acetamide () Thieno[3,2-d]pyrimidine 2-Chloro-4-fluorophenyl; 4-methylphenyl 474.0 Not reported Not reported

*Calculated based on formula C₁₉H₁₅ClF₂N₃O₂S .

Key Observations

Core Heterocycles: The pyrazine core in the target compound differs from pyridine (), quinazolinone (), and thienopyrimidine (). Thienopyrimidine derivatives () exhibit higher molecular weights (~474 g/mol) due to sulfur incorporation and extended aromatic systems.

Substituent Effects :

  • Fluorine substitution patterns vary: The target compound’s 2,4-difluorophenyl group contrasts with 3,4-difluorophenyl (), influencing dipole moments and steric hindrance.
  • Chlorine and methyl groups (e.g., 3-chloro-4-methylphenyl in the target) enhance lipophilicity, which may improve membrane permeability compared to purely fluorinated analogs.

Synthesis and Yield :

  • High yields (e.g., 85% in ) suggest efficient coupling reactions for thioacetamide derivatives, likely applicable to the target compound.
  • Lower yields in complex cores (e.g., 19% in ) highlight challenges in multi-step syntheses for chromene-pyrazolo pyrimidine systems.

Thermal Stability :

  • The high melting point of Example 83 (302–304°C, ) indicates strong crystalline packing, possibly due to planar chromene-pyrimidine systems. The target compound’s melting point is unreported but may be lower if less rigid.

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